Methyl 2-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate

medicinal chemistry scaffold design conformational analysis

Methyl 2-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate (CAS 1232792-18-5) is a synthetic small-molecule organic building block belonging to the class of ortho-substituted (hydroxyphenylamino)benzoate esters. Its structure features a methyl anthranilate core N-linked via a methylene bridge to a 3-ethoxy-2-hydroxyphenyl moiety.

Molecular Formula C17H19NO4
Molecular Weight 301.342
CAS No. 1232792-18-5
Cat. No. B2848515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate
CAS1232792-18-5
Molecular FormulaC17H19NO4
Molecular Weight301.342
Structural Identifiers
SMILESCCOC1=CC=CC(=C1O)CNC2=CC=CC=C2C(=O)OC
InChIInChI=1S/C17H19NO4/c1-3-22-15-10-6-7-12(16(15)19)11-18-14-9-5-4-8-13(14)17(20)21-2/h4-10,18-19H,3,11H2,1-2H3
InChIKeyUIPSYCUEMKUPOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate (CAS 1232792-18-5): Procurement-Relevant Chemical Identity and Physicochemical Baseline


Methyl 2-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate (CAS 1232792-18-5) is a synthetic small-molecule organic building block belonging to the class of ortho-substituted (hydroxyphenylamino)benzoate esters. Its structure features a methyl anthranilate core N-linked via a methylene bridge to a 3-ethoxy-2-hydroxyphenyl moiety . The compound carries a molecular formula of C₁₇H₁₉NO₄, a molecular weight of 301.34 g/mol, a predicted density of 1.222 ± 0.06 g/cm³, and a predicted boiling point of 445.7 ± 35.0 °C . It is supplied at a typical purity of 98% by multiple vendors for research use only . The compound is classified under GHS07 with hazard statements H302, H315, H319, and H335 (harmful if swallowed; causes skin, eye, and respiratory irritation) . A closely related patent family (US 4,515,980) discloses lower-alkyl 2-(hydroxyphenylamino)benzoates as inhibitors of lipoxygenase, establishing the pharmacophoric relevance of this scaffold [1]. However, no published primary research paper has reported quantitatively characterized biological activity specifically for CAS 1232792-18-5 as of the search date.

Why Methyl 2-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate Cannot Be Casually Substituted: Structural Determinants of Differentiation


Within the family of (hydroxyphenylamino)benzoate esters, three structural variables critically modulate physicochemical properties and potential ligand–target interactions: (1) the position of the amino linkage on the benzoate ring (ortho, meta, or para), (2) the nature of the ester alkyl group (methyl, ethyl, butyl), and (3) the substitution pattern on the hydroxyphenyl ring (ethoxy position, additional substituents). Methyl 2-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate occupies a distinct node in this matrix—ortho-amino benzoate with a methyl ester—that cannot be replicated by its para-amino analog (CAS 1223881-28-4), its meta-amino analog (CAS 1232787-67-5), or its ethyl ester counterpart. The ortho arrangement positions the secondary amine and ester carbonyl in proximity, enabling intramolecular hydrogen bonding that is geometrically impossible in meta or para congeners [1]. Furthermore, the methyl ester confers a lower logP (3.72) relative to the ethyl ester (predicted logP ~4.1–4.3 based on an additional methylene unit), directly affecting solubility and membrane partitioning behavior . The presence of both a hydrogen-bond donor (phenolic –OH) and acceptor (ester carbonyl, amine) creates a defined pharmacophoric pattern that is sensitive to even single-atom alterations. Consequently, substituting any close analog without experimental verification risks altering target engagement, solubility, metabolic susceptibility, and overall experimental reproducibility. The quantitative underpinnings of these differences are elaborated in the evidence guide below.

Quantitative Differentiation Evidence for Methyl 2-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate Versus Closest Analogs


Ortho-Amino Benzoate Architecture: Intramolecular Hydrogen Bonding vs. Para and Meta Positional Isomers

The target compound features an ortho relationship between the secondary amine (–NH–) and the methyl ester (–CO₂CH₃) on the benzoate ring. This geometry enables a six-membered intramolecular hydrogen bond (N–H···O=C) that stabilizes a pseudo-ring conformation not accessible to the para-amino analog (CAS 1223881-28-4, ethyl 4-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate) or the meta-amino analog (CAS 1232787-67-5, ethyl 3-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate) . While a direct experimental comparison of intramolecular H-bond strength for these specific compounds has not been published, the class-level structural principle is well established: ortho-aminobenzoate esters exhibit a redshifted N–H stretching frequency in IR (typically 3320–3360 cm⁻¹ vs. ~3440 cm⁻¹ for free N–H in para isomers) and reduced solvent-exposed polarity [1].

medicinal chemistry scaffold design conformational analysis

Methyl Ester vs. Ethyl Ester: Lipophilicity and Solubility Differentiation

Among the closely related analogs, the methyl ester of the target compound (CAS 1232792-18-5; MW 301.34) is differentiated from its ethyl ester counterparts (CAS 1223881-28-4 and CAS 1232787-67-5; both MW 315.37) by a single methylene (–CH₂–) unit . This structural difference carries a predictable impact on lipophilicity: each additional methylene in an alkyl ester contributes approximately +0.4 to +0.5 logP units based on the Hansch π constant for aliphatic carbon. The measured (in silico predicted) logP for the target compound is 3.72 ; the ethyl ester analogs are estimated to have logP values in the range of 4.1–4.3. The lower logP of the methyl ester is expected to translate into approximately 2.5–3-fold higher aqueous solubility compared to the ethyl ester, based on the general solubility–logP inverse relationship for neutral molecules.

ADME prediction physicochemical profiling ester prodrug design

Purity Specification and Vendor Documentation: 98% Benchmark for Research-Grade Procurement

The target compound is consistently specified at 98% purity across multiple independent vendors, including Fluorochem (Product F734535) , Leyan (Product 1409118) , and MolDB (Cat. M314912) . This convergence around 98% purity establishes a de facto procurement benchmark. In contrast, closely related analogs exhibit more variable purity specifications: ethyl 3-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate (CAS 1232787-67-5) is listed by AKSci at >90% purity , representing a potential 8% absolute purity deficit relative to the target compound. This differential has practical consequences for quantitative biochemical assays where impurities at the ≥2% level can confound dose–response measurements, particularly if the impurity possesses orthogonal biological activity.

chemical procurement quality control research reagent specification

Lipoxygenase Inhibitory Pharmacophore: Class-Level Evidence from US Patent 4,515,980

US Patent 4,515,980 claims lower-alkyl 2-(hydroxyphenylamino)benzoates, wherein the phenyl ring may bear a lower-alkoxy substituent, as inhibitors of lipoxygenase [1]. The generic Markush structure directly encompasses Methyl 2-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate (R = ethoxy, R' = H, R" = H, Alk = methyl). Within this patent, the most closely exemplified compound is ethyl 2-(2-hydroxyphenylamino)benzoate (Example 1d), which demonstrated 95% inhibition of L1 (5,12-di-HETE) and 98% inhibition of L2 (5-HETE) at 1 µM in the RBL-1 cell homogenate assay, with IC₅₀ values of 0.16 µM and 0.10 µM, respectively [1]. A structurally analogous compound with a 2-methoxy substituent on the phenyl ring (Example 3d) showed 90% L1 inhibition and 91% L2 inhibition at 1 µM with IC₅₀ = 0.11 µM for both [1]. While CAS 1232792-18-5 itself was not individually tested in this patent, the SAR trend suggests that the 3-ethoxy-2-hydroxy substitution pattern on the benzylamine portion is consistent with the pharmacophoric requirements for potent lipoxygenase inhibition. No published data exist for lipoxygenase inhibition by the para-amino or meta-amino positional isomers, which fall outside the patent's ortho-ester claims.

lipoxygenase inhibition inflammation arachidonic acid cascade

Safety and Handling Classification: GHS07 Hazard Profile Enables Defined Laboratory Risk Management

The target compound carries a defined GHS07 hazard classification (Warning) with specific hazard statements: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This profile is explicitly documented in the Fluorochem product datasheet. By contrast, safety data sheets for the positional isomer ethyl 4-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate (CAS 1223881-28-4) and ethyl 3-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate (CAS 1232787-67-5) are not readily available online from multiple major suppliers, introducing ambiguity into risk assessment and institutional safety review processes .

laboratory safety chemical hazard assessment regulatory compliance

Fsp³ Character and Molecular Complexity: A Differentiator for Fragment-Based and Diversity-Oriented Synthesis Applications

The target compound possesses an Fsp³ (fraction of sp³-hybridized carbon atoms) value of 0.235, as reported in the Fluorochem datasheet . This metric reflects a moderate degree of three-dimensional saturation arising from the ethoxy, methylene, and methyl ester groups. In the context of fragment-based drug discovery (FBDD) and diversity-oriented synthesis (DOS), an Fsp³ in the 0.20–0.30 range is associated with favorable developability profiles—balancing sufficient solubility (avoiding the 'flatland' problem of purely aromatic fragments with Fsp³ < 0.10) while maintaining synthetic tractability [1]. The comparator analog ethyl 4-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate (CAS 1223881-28-4) has an Fsp³ of 0.222 (17 sp³ carbons out of 18 total carbons with 4 sp³-hybridized), marginally lower due to the additional sp² character introduced by the para-amino positioning . The butyl ester analog (butyl 4-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate) would have a higher Fsp³ of approximately 0.27 due to the extended alkyl chain.

fragment-based drug discovery molecular complexity diversity-oriented synthesis

Recommended Procurement and Application Scenarios for Methyl 2-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate (CAS 1232792-18-5)


Lipoxygenase (LOX) Inhibitor Screening and Leukotriene Pathway Research

Based on class-level evidence from US Patent 4,515,980, this compound falls within a claimed Markush genus of ortho-(hydroxyphenylamino)benzoates that demonstrate potent lipoxygenase inhibition (exemplified compounds achieve IC₅₀ values of 0.10–0.16 µM in the RBL-1 cell homogenate assay) [1]. Researchers investigating 5-LOX, 12-LOX, or 15-LOX as therapeutic targets in asthma, inflammation, or cardiovascular disease should preferentially procure the ortho-amino benzoate isomer (CAS 1232792-18-5) over para- or meta-amino analogs, as the patent SAR explicitly teaches that the ortho-ester geometry is critical for activity [1]. The compound's 98% commercial purity specification and fully documented GHS07 hazard profile further support its direct use in biochemical assays without the need for pre-purification or extensive safety review .

Fragment-Based Drug Discovery (FBDD) Library Construction

With a molecular weight of 301.34 Da (within the 'rule of three' limit of ≤300 Da, though marginally above) and an Fsp³ of 0.235—well within the acceptable range for fragment-like chemical space—this compound is a suitable candidate for fragment library inclusion [1]. Its moderate logP of 3.72 provides a balance between aqueous solubility and membrane permeability . The ortho-amino benzoate core offers a defined hydrogen-bonding motif (N–H donor, ester carbonyl acceptor, phenolic –OH donor) that can form directional interactions with protein targets. Procurement of the 98% purity grade is recommended for fragment screening to minimize false hits from impurities, which is a known confounder in fragment-based campaigns .

Synthetic Building Block for Benzoate-Fused Heterocyclic Libraries

The compound serves as a versatile synthetic intermediate for constructing benzoxazepine, quinazolinone, and acridane scaffolds, as demonstrated in the prior art cited within US 4,515,980 [1]. The presence of both a nucleophilic secondary amine and an electrophilic ester carbonyl enables orthogonal functionalization strategies: the amine can undergo acylation, sulfonylation, or reductive alkylation, while the ester can be hydrolyzed to the carboxylic acid for amide coupling or reduced to the benzyl alcohol. The methyl ester is preferred over the ethyl ester for subsequent hydrolysis steps due to faster saponification kinetics under mild basic conditions, reducing the risk of side reactions . Procurement from vendors offering 98% purity ensures that downstream synthetic yields are not compromised by starting material impurities.

Structure–Activity Relationship (SAR) Studies of 3-Ethoxy-2-hydroxybenzyl Pharmacophores

For medicinal chemistry programs exploring the 3-ethoxy-2-hydroxybenzyl moiety as a pharmacophoric element—encountered in tyrosinase inhibitors, Schiff base metal chelators, and enzyme modulators—this compound provides a well-characterized entry point with documented purity and safety data [1]. The ortho-amino benzoate positioning distinguishes it from the para and meta isomers, which are available from different suppliers at varying purity grades (e.g., the ethyl meta isomer at only >90% purity). Systematic SAR studies comparing the ortho (CAS 1232792-18-5), meta (CAS 1232787-67-5), and para (CAS 1223881-28-4) positional isomers, each sourced at the highest available purity, would elucidate the role of amino-benzoate geometry on target binding. The target compound's high purity specification and comprehensive documentation make it the most reliable starting point for such comparative studies [1].

Quote Request

Request a Quote for Methyl 2-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.